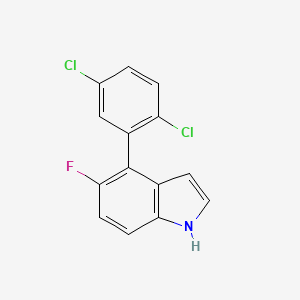
4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole: is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a dichlorophenyl group and a fluorine atom attached to the indole core, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dichlorophenyl and fluorine substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing yield.
化学反応の分析
Types of Reactions: 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The dichlorophenyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the indole core.
科学的研究の応用
Chemistry: In chemistry, 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development.
Industry: Industrially, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.
類似化合物との比較
4-(2,4-Dichlorophenyl)-5-fluoro-1H-indole: Similar structure but with different substitution pattern on the phenyl ring.
5-(2,5-Dichlorophenyl)-2-furoic acid: Another compound with a dichlorophenyl group but different core structure.
N′-phenyl pyridylcarbohydrazides: Compounds with similar biological activities but different core structures.
Uniqueness: 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and fluorine groups. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC名 |
4-(2,5-dichlorophenyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C14H8Cl2FN/c15-8-1-2-11(16)10(7-8)14-9-5-6-18-13(9)4-3-12(14)17/h1-7,18H |
InChIキー |
MPBDWWYQLKMHFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC3=C2C=CN3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


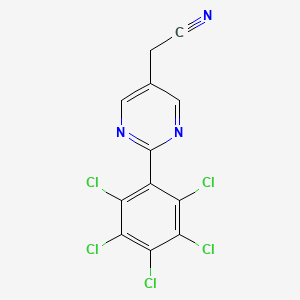
![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)

![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)
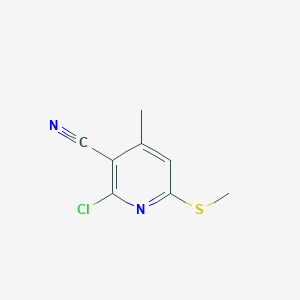

![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)
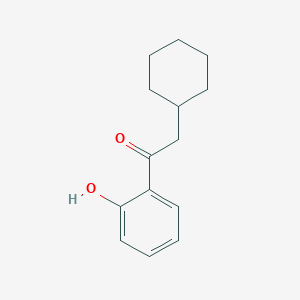
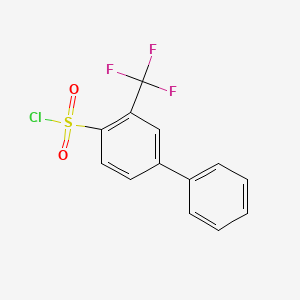




![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
